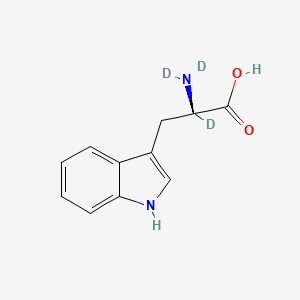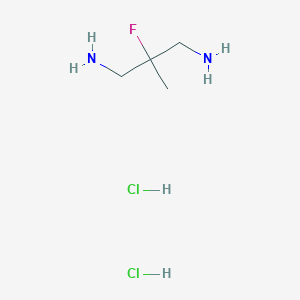
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride is a chemical compound with diverse scientific applications. It is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases . The molecular formula is C4H13Cl2FN2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and molecular weight, can be found in chemical databases .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride serves as a versatile intermediate in the synthesis of various chemical compounds. For example, it participates in reactions leading to the creation of complex heterocycles, such as the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine through the reaction with glyoxal, demonstrating its utility in constructing cyclic compounds with potential biological activities (Kassiou & Read, 1994). Moreover, its fluorinated derivatives have been investigated for their structural, spectroscopic, and biological properties, highlighting its importance in the development of new materials and pharmaceutical compounds (Elmas et al., 2020).
Material Science and Catalysis
In material science, derivatives of 2-Fluoro-2-methylpropane-1,3-diamine have been used in the synthesis of advanced materials, such as fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (Xie et al., 2001). Additionally, this compound facilitates the synthesis of complexes with potential applications in catalysis and as peroxidase mimics, indicating its utility in biotechnological applications and the development of synthetic enzymes (Bermejo et al., 2017).
Biological Activities and Medicinal Chemistry
The structural derivatives of this compound have been explored for their antimicrobial and cytotoxic activities. Research has identified compounds with significant growth inhibitory effects on various bacteria, highlighting the potential of these derivatives in the development of new antimicrobial agents (ÖztÜrk et al., 2019). Additionally, studies on fluorine-18 labeled derivatives for PET imaging of dopamine transporters underscore the relevance of fluorinated compounds in diagnostic imaging and the development of radiotracers for neurological disorders (Goodman et al., 1997).
Environmental and Safety Considerations
The biocatalytic synthesis of fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates an environmentally friendly approach to incorporating fluorine into organic molecules, reducing the environmental and safety impacts associated with traditional chemical methods. This innovative approach expands the molecular space for discovery by combining synthetic and natural compounds (Liu et al., 2022).
Propriétés
IUPAC Name |
2-fluoro-2-methylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FN2.2ClH/c1-4(5,2-6)3-7;;/h2-3,6-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYOYQAFBHLLSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)
![(1-{[2-(4-Ethylphenyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)(4-phenyl-1-piperazinyl)methanone](/img/structure/B1484524.png)
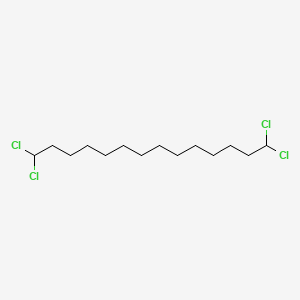



![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)
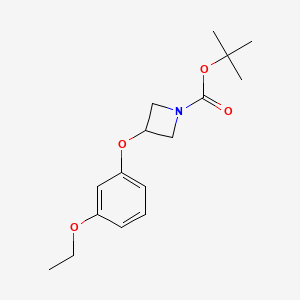
![Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484536.png)
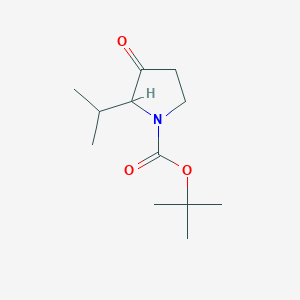

![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)

